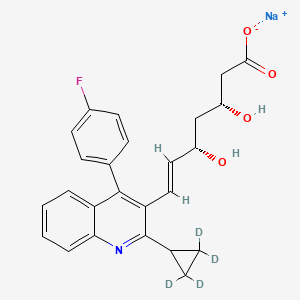
Activated EG3 Tail
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Activated EG3 Tail is a compound known for its role in the synthesis of exon-skipping oligomer conjugates. These conjugates target specific sites within the human anti-muscular atrophy protein gene, promoting exon 51 skipping. This compound holds potential for research into treatments for muscular dystrophy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Activated EG3 Tail are not extensively documented. The compound is primarily used for research purposes, and its production is likely carried out in specialized laboratories under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Activated EG3 Tail undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Addition Reactions: Where new atoms are added to the molecule.
Condensation Reactions: Leading to the formation of larger molecules with the elimination of small molecules like water
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. Conditions typically involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed
The major products formed from reactions involving this compound are primarily exon-skipping oligomer conjugates. These conjugates are designed to target specific genetic sequences and induce exon skipping, which is crucial for research into genetic disorders like muscular dystrophy .
Applications De Recherche Scientifique
Activated EG3 Tail has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex oligomer conjugates.
Biology: Facilitates the study of gene expression and regulation through exon skipping.
Medicine: Holds potential for developing treatments for genetic disorders such as muscular dystrophy.
Industry: Utilized in the production of specialized research reagents and compounds
Mécanisme D'action
Activated EG3 Tail exerts its effects by facilitating the synthesis of exon-skipping oligomer conjugates. These conjugates complement selected target sites in the human anti-muscular atrophy protein gene, inducing exon 51 skipping. This process alters the splicing of pre-mRNA, leading to the exclusion of specific exons and the production of modified proteins. The molecular targets and pathways involved include the splicing machinery and specific genetic sequences within the target gene .
Comparaison Avec Des Composés Similaires
Similar Compounds
EG2 Tail: Another compound used in the synthesis of exon-skipping oligomer conjugates.
EG4 Tail: Similar in structure and function, used for targeting different genetic sequences.
Uniqueness of Activated EG3 Tail
This compound is unique due to its specific targeting of exon 51 within the human anti-muscular atrophy protein gene. This specificity makes it particularly valuable for research into treatments for muscular dystrophy, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C43H47N3O10 |
|---|---|
Poids moléculaire |
765.8 g/mol |
Nom IUPAC |
4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+ |
Clé InChI |
PGOZXYWYCWQPMP-RGYBLISZSA-N |
SMILES isomérique |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)
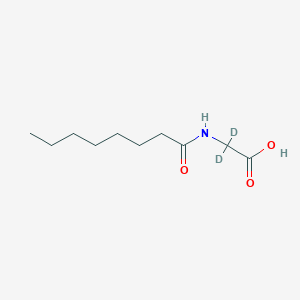
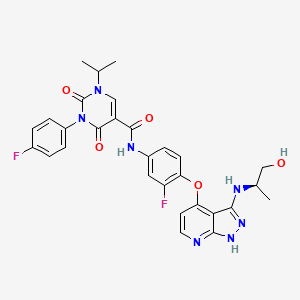
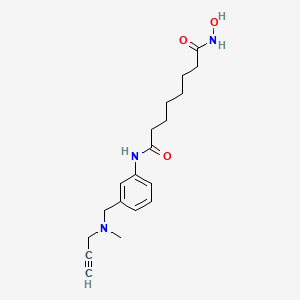
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)
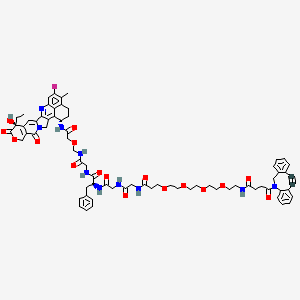
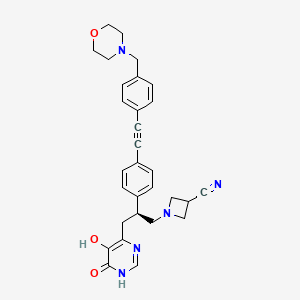

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

